sodium;3-methanidylheptane
Description
Sodium 3-methanidylheptane (systematic IUPAC name pending) is an organosodium compound derived from the hydrocarbon 3-methyleneheptane (C₈H₁₆, CAS 1632-16-2) . Organosodium compounds are typically utilized in organic synthesis as strong bases or nucleophiles due to their electron-rich nature.
Properties
CAS No. |
54546-37-1 |
|---|---|
Molecular Formula |
C8H17Na |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
sodium;3-methanidylheptane |
InChI |
InChI=1S/C8H17.Na/c1-4-6-7-8(3)5-2;/h8H,3-7H2,1-2H3;/q-1;+1 |
InChI Key |
JOZGELVITUSFFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC([CH2-])CC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: sodium;3-methanidylheptane is typically synthesized through the reaction of 2-ethylhexan-1-ol with sodium metal. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C8H17OH+Na→C8H17Na+21H2
This reaction requires careful control of temperature and pressure to ensure the complete conversion of the alcohol to the sodium alkoxide.
Industrial Production Methods: In industrial settings, the production of sodium 2-ethylhexan-1-ide involves large-scale reactors where 2-ethylhexan-1-ol is continuously fed into a reactor containing molten sodium. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: sodium;3-methanidylheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylhexanoic acid.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides in organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: It can reduce carbonyl compounds in the presence of hydrogen gas.
Substitution: It reacts with alkyl halides under mild conditions to form new carbon-carbon bonds.
Major Products:
Oxidation: 2-ethylhexanoic acid.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: New alkylated products.
Scientific Research Applications
sodium;3-methanidylheptane has a wide range of applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of sodium 2-ethylhexan-1-ide involves its ability to donate electrons and act as a nucleophile. It targets electrophilic centers in molecules, facilitating various chemical transformations. The molecular pathways involved include the formation of carbon-carbon and carbon-oxygen bonds through nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Key Inferred Properties (Based on Analogues):
- Molecular Formula : Likely C₈H₁₅Na (derived from 3-methyleneheptane, C₈H₁₆, with sodium substitution).
- Reactivity: Expected to exhibit high reactivity with electrophiles, similar to other organosodium species.
- Physical State: Potentially a low-melting solid or liquid, given the low density (0.863 g/mL) of the magnesium analogue .
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Comparison
Reactivity and Functional Comparisons
Sodium 3-Methanidylheptane vs. Grignard Reagents: Sodium derivatives are generally more reactive than magnesium-based Grignard reagents (e.g., magnesium 3-methanidylheptane bromide) due to sodium’s lower electronegativity and stronger reducing capacity . Applications: Organosodium compounds are less commonly used industrially than Grignard reagents due to handling challenges but are critical in specialized syntheses.
Comparison with Alkanes/Alkenes: 3-Methyleneheptane (C₈H₁₆): An alkene with a double bond at the 3-position, serving as a monomer in polymerization. Sodium 3-methanidylheptane may act as a catalyst or initiator in such processes . 3-Methylheptane (C₈H₁₈): A branched alkane with lower reactivity, primarily used as a solvent. Sodium derivatives, in contrast, participate in bond-forming reactions .
Comparison with Inorganic Sodium Salts: Sodium Hydroxide (NaOH): A strong base with broad industrial use (e.g., pH adjustment, soap production). Unlike organosodium compounds, it lacks carbon-metal bonds and is water-soluble . Sodium Cyanide (NaCN): A toxic salt used in metallurgy. Sodium 3-methanidylheptane’s applications are niche and distinct, focusing on organic synthesis rather than extraction processes .
Research Findings and Limitations
Safety and Handling: Organosodium compounds are pyrophoric and require inert atmospheres (e.g., argon) for handling, similar to Grignard reagents .
Knowledge Gaps: The evidence lacks direct data on sodium 3-methanidylheptane’s spectroscopic properties (e.g., NMR, IR) or thermodynamic parameters. Further experimental studies are needed.
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